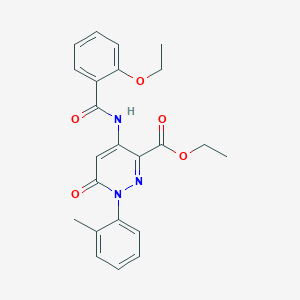

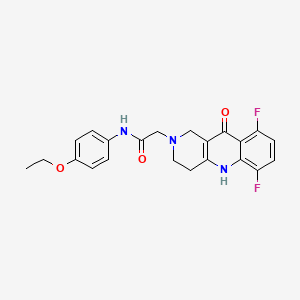

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylurea” is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . Another related compound is “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, which is available from Fisher Scientific .

Molecular Structure Analysis

The molecular structure of related compounds such as “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” and “N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide” have been analyzed .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” have been analyzed .Scientific Research Applications

Microwave-Assisted Synthesis and Antiviral Activities

A study by Selvam et al. (2007) detailed the microwave-assisted synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones, including derivatives similar in structure to the compound of interest. These synthesized compounds exhibited antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome corona, highlighting their potential in antiviral research Selvam et al., 2007.

Anticancer Activity of Quinazolinone Derivatives

Nowak et al. (2015) explored the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, revealing that compound 20a exhibited significant anticancer activity. This underscores the compound's relevance in developing anticancer agents, particularly through palladium-catalyzed Buchwald–Hartwig coupling reactions Nowak et al., 2015.

C-H Amidation/Cyclization for Medicinally Important Compounds

Zhang et al. (2016) reported an Ir(III)-catalyzed direct C-H amidation/cyclization process, producing various functionalized quinazoline-2,4(1H,3H)-diones. These derivatives serve as key synthetic intermediates for biologically and medicinally important compounds, demonstrating the chemical versatility of the quinazolinone framework Zhang et al., 2016.

Antimalarial and Potential COVID-19 Applications

Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, suggesting their utility in COVID-19 drug research. Theoretical calculations and molecular docking studies supported the potential of these derivatives in treating malaria and possibly COVID-19, further expanding the scope of quinazolinone derivatives in pharmaceutical research Fahim and Ismael, 2021.

Novel PI3K Inhibitors and Anticancer Agents

Shao et al. (2014) discovered 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors, showcasing significant antiproliferative activities and potential as anticancer agents. The study provided insight into the SAR of these compounds, highlighting their therapeutic promise Shao et al., 2014.

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-amino-4-pentanone with 2-chloro-3-formylquinazoline, followed by the addition of 1,3-benzodioxole-5-methanethiol and the subsequent reaction with a carboxylic acid derivative to form the final product.", "Starting Materials": [ "2-amino-4-pentanone", "2-chloro-3-formylquinazoline", "1,3-benzodioxole-5-methanethiol", "Carboxylic acid derivative" ], "Reaction": [ "Step 1: Reaction of 2-amino-4-pentanone with 2-chloro-3-formylquinazoline in the presence of a suitable solvent and base to form 4-oxo-3-pentyl-2-quinazolinylamine.", "Step 2: Addition of 1,3-benzodioxole-5-methanethiol to the reaction mixture obtained in step 1, followed by heating to form N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanyl-2-quinazolinylamine.", "Step 3: Reaction of the product obtained in step 2 with a carboxylic acid derivative in the presence of a suitable coupling agent and base to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

CAS No. |

421590-57-0 |

Molecular Formula |

C22H23N3O4S |

Molecular Weight |

425.5 |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H23N3O4S/c1-2-3-4-9-25-21(27)16-7-6-15(11-17(16)24-22(25)30)20(26)23-12-14-5-8-18-19(10-14)29-13-28-18/h5-8,10-11H,2-4,9,12-13H2,1H3,(H,23,26)(H,24,30) |

InChI Key |

SOCIRVRWXHKJPG-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)

![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2869608.png)

![N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2869611.png)

![1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2869621.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2869622.png)